Tanshinlactone

Overview

Description

Tanshinlactone is a seco-abietanoid that can be isolated from Salvia miltiorrhiza . It is a coronavirus (CoV) inhibitor and modulates interleukin-2 and interferon-γ gene expression .

Synthesis Analysis

Tanshinlactones are a series of abietane diterpenes, isolated exclusively from Salvia miltiorrhiza and related species . Their biosynthetic pathway correlates with the MEP/DOXP pathway, and many key enzymes, such as SmCPS, are responsible for establishing their molecular scaffolds and stereospecificity . Several neo-tanshinlactone derivatives with fluorine or the trifluoromethyl group were synthesized and their antiproliferative activities were evaluated .Molecular Structure Analysis

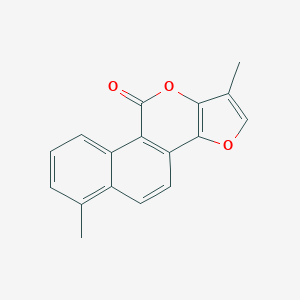

Tanshinlactone has a molecular formula of C17H12O3 . It is generally composed of four rings, including naphthalene or tetrahydronaphthalene rings A and B, an ortho- or para-quinone or lactone ring C, and a furan or dihydrofuran ring D .Chemical Reactions Analysis

Under the action of TPS, GGPP undergoes cyclization reactions to form miltiradiene, which needs to be further modified to produce tanshinones . These modification reactions include decarboxylation, oxidation and reductions, and each step can be catalyzed by the corresponding specific enzyme .Physical And Chemical Properties Analysis

Tanshinlactone has a molecular weight of 264.28 . Its density is 1.3±0.1 g/cm3, boiling point is 459.0±24.0 °C at 760 mmHg, and flash point is 231.4±22.9 °C .Scientific Research Applications

Anti-Cancer Properties

Tanshinlactone derivatives, such as neo-tanshinlactone, have shown potent and selective activity against breast cancer. Research indicates that these compounds affect multiple cellular processes and molecular targets, suggesting a promising potential in cancer therapy .

Cardiovascular Disease Management

Studies have identified several tanshinones, including Tanshinlactone, as leads for the development of treatments for cardiovascular diseases. The focus is on preclinical evaluations to understand their efficacy in disease management .

Safety And Hazards

properties

IUPAC Name |

6,14-dimethyl-12,16-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-14(12)17(18)20-15-10(2)8-19-16(13)15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYMGLBSIBHGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)OC4=C3OC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tanshinlactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)

![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)

![2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester](/img/structure/B177228.png)